molecular formula C17H18O4 B590513 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate CAS No. 1333081-71-2

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate

Cat. No.: B590513
CAS No.: 1333081-71-2
M. Wt: 286.327
InChI Key: DOISVUILINXQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate is a chemical compound with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol. It is also known by its IUPAC name, 2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate. This compound is an intermediate in the preparation of Hydroxy Tyrosol, which is known for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate typically involves the reaction of 3-hydroxy-4-(phenylmethoxy)benzeneethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted benzyl compounds .

Scientific Research Applications

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic benefits, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by modulating oxidative stress pathways and inhibiting free radical formation. This leads to a reduction in cellular damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Hydroxy Tyrosol: Known for its potent antioxidant properties.

    Tyrosol: Another antioxidant compound with similar structure but lacking the benzyl group.

    4-O-Benzyl Tyrosol: Similar structure but without the hydroxyl group at the 3-position.

Uniqueness

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzyl groups enhances its antioxidant properties and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-13(18)20-10-9-14-7-8-17(16(19)11-14)21-12-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOISVUILINXQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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